

Application Notes and Protocols: Synthesis of Substituted Pyridines from 4-(Trimethylsilyl)pyridine

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Compound of Interest

Compound Name: **4-(Trimethylsilyl)pyridine**

Cat. No.: **B099293**

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Introduction

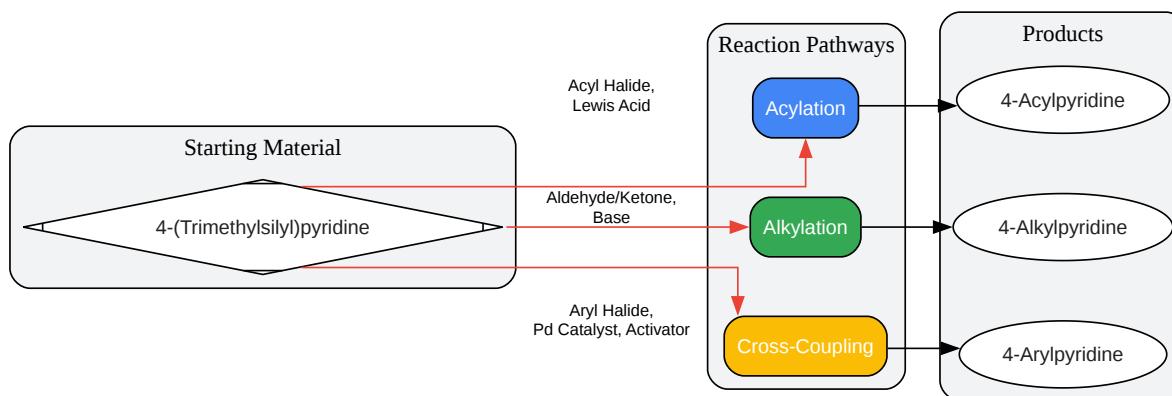
The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. Consequently, the development of efficient and regioselective methods for the synthesis of substituted pyridines is of paramount importance. **4-(Trimethylsilyl)pyridine** has emerged as a versatile and valuable building block for the synthesis of 4-substituted pyridines. The trimethylsilyl (TMS) group at the 4-position serves as a reactive handle that can be readily displaced by a variety of electrophiles and coupling partners through ipso-substitution reactions. This unique reactivity allows for the clean and efficient introduction of acyl, alkyl, and aryl groups at the C4 position, providing a strategic advantage over traditional methods that often suffer from a lack of regioselectivity.

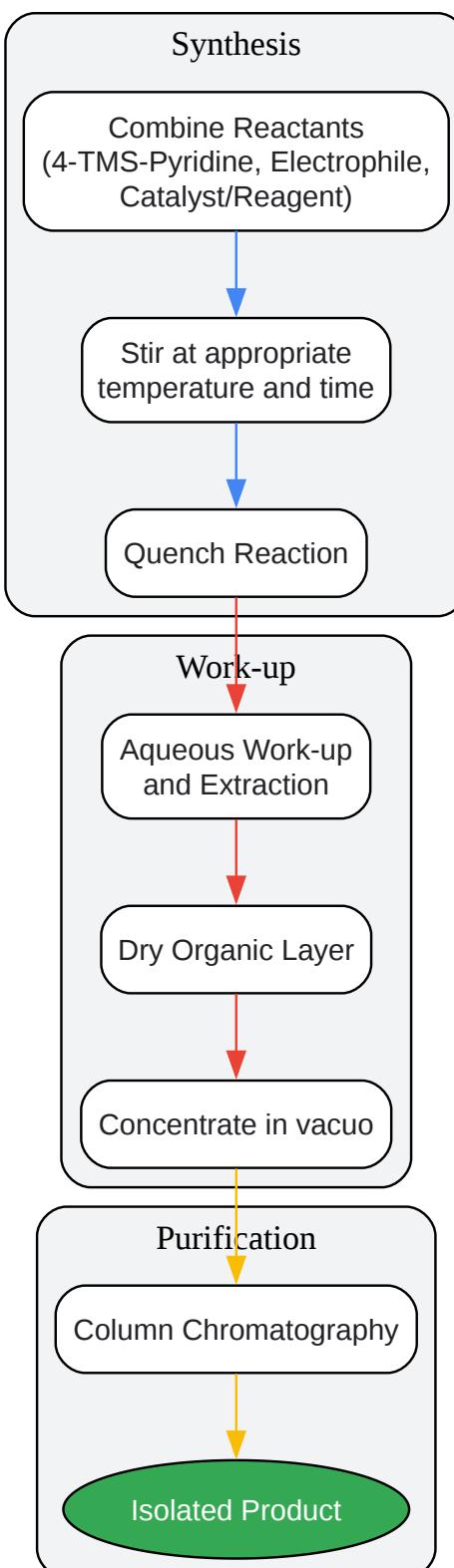
This document provides detailed application notes and protocols for the synthesis of substituted pyridines from **4-(trimethylsilyl)pyridine**, focusing on acylation, alkylation, and cross-coupling reactions.

General Reaction Scheme

The functionalization of **4-(trimethylsilyl)pyridine** generally proceeds via an ipso-substitution mechanism, where an incoming electrophile replaces the trimethylsilyl group. This process is

often facilitated by the activation of the silicon-carbon bond.





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